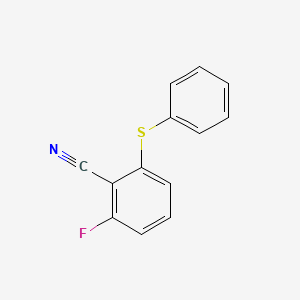

2-氟-6-(苯硫基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a compound that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and functional groups such as fluorobenzyl groups, phenylsulfanyl moieties, and benzonitrile derivatives are extensively studied for their unique properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves strategies like nucleophilic aromatic substitution, as seen in the preparation of 2,6-bis(arylsulfonyl)anilines , or the use of prosthetic groups such as p-[18F]fluorobenzyl iodide for labeling purposes . The Friedel–Crafts-type alkylation is another method used to introduce fluorinated phenylsulfanyl groups into aromatic compounds, which can be applied to the synthesis of various derivatives including xanthones . These methods could potentially be adapted for the synthesis of 2-Fluoro-6-(phenylsulfanyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray crystallography, providing detailed information about the arrangement of atoms and the geometry of the molecule. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined, revealing its monoclinic space group and specific cell parameters . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds containing benzonitrile and phenylsulfanyl groups participate in various chemical reactions. The hydrolysis of aryl(fluoro)(phenyl)-λ^6-sulfanenitriles, for example, involves pH-independent, acid-catalyzed, and base-catalyzed reactions, with the neutral hydrolysis proceeding via an SN1 mechanism . The reactivity of such compounds can be influenced by the presence of fluorine and the phenylsulfanyl group, which can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of fluorine and sulfur-containing groups. For instance, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, which are important for applications in fuel cells . The introduction of fluorine atoms can also affect the photophysical properties, as seen in the solid-state fluorescence of 2,6-bis(arylsulfonyl)anilines .

科学研究应用

雄激素受体拮抗剂的合成

2-氟-6-(苯硫基)苯甲腈在雄激素受体拮抗剂(如 MDV3100)的合成中发挥作用。该过程涉及一系列化学反应,从各种苯甲腈衍生物开始,最终生成 MDV3100,这是一种医学研究中重要的化合物,特别是在前列腺癌治疗方面 (李志宇,2012)。

烷烃溶剂中的荧光和内转换

在苯甲腈的苯环上引入氟取代基(如 2-氟-6-(苯硫基)苯甲腈)会影响其在烷烃溶剂中的荧光性质。这种现象在物理化学中对于理解此类分子中激发态的无辐射失活具有重要意义 (S. Druzhinin 等,2001)。

代谢型谷氨酸受体 5 型受体拮抗剂

在神经化学领域,对苯甲腈苯环的改性(类似于 2-氟-6-(苯硫基)苯甲腈)已导致发现代谢型谷氨酸受体 5 型受体 (mGlu5) 的有效且选择性的拮抗剂。这些化合物在神经系统疾病和药代动力学研究中显示出前景 (L. Tehrani 等,2005)。

溴联苯衍生物的实用合成

2-氟-6-(苯硫基)苯甲腈是溴联苯衍生物实用合成中的关键中间体。这些衍生物在制造各种药物化合物中至关重要,展示了该化合物在工业化学中的重要性 (邱亚男等,2009)。

化学合成中的奇奇巴宾环化

该化合物还参与奇奇巴宾环化过程,特别是在 7-氮杂吲哚衍生物的合成中。这种化学反应是有机化学中构建具有潜在药学应用的复杂分子的基础 (马云等,2008)。

属性

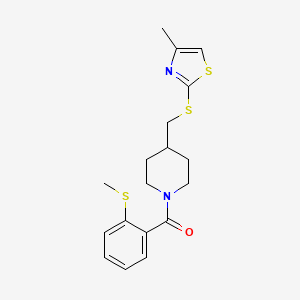

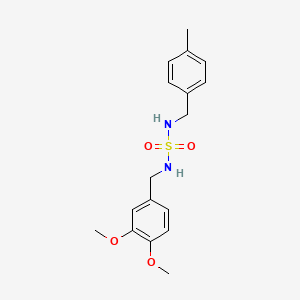

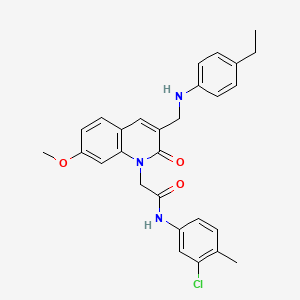

IUPAC Name |

2-fluoro-6-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCCNSBWSXDGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(phenylsulfanyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

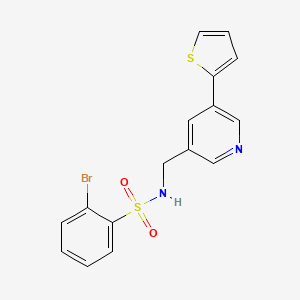

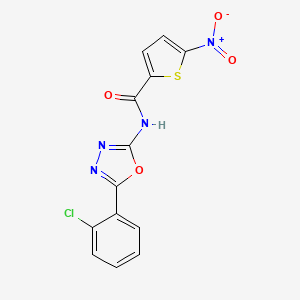

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)